N,N-Diallylformamide

Monomer Polymer Precursor Physical Properties

N,N-Diallylformamide (DAF, CAS 18889-09-3) is a dialkyl-substituted formamide characterized by two terminal allyl groups (–CH₂–CH=CH₂) attached to the amide nitrogen. Unlike widely used saturated N,N-dialkylformamides such as N,N-dimethylformamide (DMF) which primarily serve as polar aprotic solvents, the presence of two reactive alkene functionalities in DAF confers a bifunctional character that enables its distinct applications in polymer science and coordination chemistry.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 18889-09-3
Cat. No. B094224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diallylformamide
CAS18889-09-3
SynonymsDiallylformamide
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C=O
InChIInChI=1S/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2
InChIKeyCVVVRVRQWUMYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diallylformamide (CAS 18889-09-3) for Monomer and Ligand Applications: Structural and Functional Differentiation from Saturated Formamide Analogs


N,N-Diallylformamide (DAF, CAS 18889-09-3) is a dialkyl-substituted formamide characterized by two terminal allyl groups (–CH₂–CH=CH₂) attached to the amide nitrogen . Unlike widely used saturated N,N-dialkylformamides such as N,N-dimethylformamide (DMF) which primarily serve as polar aprotic solvents, the presence of two reactive alkene functionalities in DAF confers a bifunctional character that enables its distinct applications in polymer science and coordination chemistry . The compound is a colorless to pale yellow liquid with a molecular weight of 125.17 g/mol and a predicted boiling point of approximately 222.5 °C at 760 mmHg .

Why N,N-Diallylformamide Cannot Be Replaced by Saturated N,N-Dialkylformamides in Specialized Applications


The functional divergence between N,N-diallylformamide (DAF) and its saturated counterparts stems from the presence of two terminal alkene groups. In common N,N-dialkylformamides like N,N-dimethylformamide (DMF) or N,N-diethylformamide, the alkyl substituents are chemically inert under most reaction conditions, limiting the compounds' roles to solvents, reagents, or intermediates that rely solely on the amide bond . In contrast, the allyl groups in DAF can participate in radical polymerizations, transition metal-catalyzed cross-couplings, and π-coordination to metal centers . Consequently, substituting DAF with a saturated formamide in applications requiring alkene reactivity—such as the synthesis of amine-functional copolymers via hydrolysis of pendant formamide groups—would fundamentally alter the reaction pathway and product architecture, as the saturated analog lacks the necessary polymerizable or coordinating handles .

Quantitative Differentiation of N,N-Diallylformamide from N,N-Dimethylformamide and N-Allylformamide: Physical, Coordination, and Polymerization Evidence


Alkene Content and Molecular Weight Differentiate N,N-Diallylformamide from Saturated Solvent Analogs

N,N-Diallylformamide (DAF) differs fundamentally from N,N-dimethylformamide (DMF) in its alkene content and molecular weight, which directly impact its application suitability. DAF possesses two polymerizable allyl groups, whereas DMF has none, precluding DMF from participating in addition polymerizations . Quantitatively, DAF has a molecular weight of 125.17 g/mol compared to 73.09 g/mol for DMF, and its predicted boiling point is 222.5 °C at 760 mmHg versus 153 °C for DMF . These physical differences reflect the larger, more hydrophobic substituents that enable DAF's distinct solvation and monomeric behavior.

Monomer Polymer Precursor Physical Properties

π-Chelation Capability Distinguishes N,N-Diallylformamide as a Ligand in Copper(I) Complexes

N,N-Diallylformamide (DAF) functions as an effective π-chelating ligand for copper(I) ions, a capability absent in saturated formamides like DMF or N,N-diethylformamide. In crystalline π-complexes such as [Cu(DAF)(H2O)]BF4, the copper(I) center simultaneously coordinates to both C=C bonds of a single DAF molecule, forming a stable trigonal-pyramidal geometry . Structural determination yielded an R-factor of 0.043, confirming the well-defined coordination mode. In contrast, DMF does not form analogous π-complexes under the same conditions, as it lacks the requisite alkene π-donor sites.

Coordination Chemistry Crystal Engineering Ligand Design

Copolymerization Potential with Vinyl Acetate for Functional Poly(vinyl alcohol) Synthesis

N,N-Diallylformamide (DAF) is explicitly claimed as a comonomer for the preparation of amine-functional poly(vinyl alcohol) (PVOH) copolymers, as described in U.S. Patent 5,155,167 . The patent demonstrates that DAF can be copolymerized with vinyl acetate, followed by sequential hydrolysis to yield PVOH copolymers bearing pendant allylamine or diallylamine groups. In contrast, saturated formamides like DMF or N,N-diethylformamide lack the polymerizable alkene functionality and cannot be incorporated into the polymer backbone via radical chain growth.

Polymer Synthesis Functional Copolymers Amine-Containing Polymers

Predicted Solubility and LogP Differentiate DAF from Hydrophilic Saturated Formamides

Predicted physicochemical parameters highlight the more hydrophobic nature of N,N-diallylformamide (DAF) relative to saturated N,N-dialkylformamides. DAF exhibits a predicted LogP of 0.76-0.78, whereas N,N-dimethylformamide (DMF) has a much lower LogP of -1.01, reflecting DMF's high water miscibility and polar aprotic character . The higher LogP of DAF suggests enhanced solubility in nonpolar organic phases and lower water solubility, which may influence its behavior in biphasic reaction systems or its distribution in biological assays.

Physicochemical Properties Solubility Drug Discovery

Validated Application Scenarios for N,N-Diallylformamide Based on Structural Differentiation


Synthesis of Amine-Functional Poly(vinyl alcohol) Copolymers

N,N-Diallylformamide (DAF) serves as a comonomer with vinyl acetate in the preparation of modified poly(vinyl alcohol) (PVOH) copolymers containing allylamine or diallylamine units . The copolymer is synthesized via free-radical polymerization, followed by a two-step hydrolysis: first, the acetate esters are cleaved to hydroxyl groups, and second, the formamide groups of the incorporated DAF units are hydrolyzed to generate primary or secondary amine functionalities. This process yields water-soluble or water-dispersible polymers with tunable amine content, useful as cationic flocculants, adhesion promoters, or reactive crosslinking agents in coatings.

π-Chelating Ligand in Copper(I) Coordination Complexes

The two allyl groups of N,N-diallylformamide can coordinate simultaneously to a single copper(I) center, forming stable π-complexes with trigonal-pyramidal geometry . These complexes are synthesized electrochemically from copper(II) salts in water-methanol and have been structurally characterized by X-ray diffraction (e.g., R = 0.043 for [Cu(DAF)(H2O)]BF4). Such π-chelation behavior is unattainable with saturated formamides, making DAF a valuable ligand for constructing metal-organic architectures or for investigating metal-alkene bonding motifs.

Precursor to Diallylamine via Hydrolysis

N,N-Diallylformamide can be hydrolyzed under acidic or basic conditions to yield diallylamine, a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers . This route offers an alternative to direct handling of the volatile and odorous diallylamine free base, potentially simplifying process safety and purification workflows. The hydrolysis is well-documented in the context of polymer functionalization, but the small-molecule transformation is equally feasible.

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